molecular formula C14H16O6 B14364983 Ethyl 4-[bis(acetyloxy)methyl]benzoate CAS No. 92788-08-4

Ethyl 4-[bis(acetyloxy)methyl]benzoate

Cat. No.: B14364983
CAS No.: 92788-08-4
M. Wt: 280.27 g/mol
InChI Key: FDPCPKYCIKPULA-UHFFFAOYSA-N
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Description

Ethyl 4-[bis(acetyloxy)methyl]benzoate is a benzoic acid derivative esterified with an ethyl group at the carboxylic acid position and substituted at the para position with a bis(acetyloxy)methyl moiety. This structure confers unique physicochemical properties, such as enhanced hydrolytic stability and solubility in organic solvents, compared to simpler alkyl benzoates like methyl or ethyl benzoate .

Properties

CAS No.

92788-08-4

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

ethyl 4-(diacetyloxymethyl)benzoate

InChI

InChI=1S/C14H16O6/c1-4-18-13(17)11-5-7-12(8-6-11)14(19-9(2)15)20-10(3)16/h5-8,14H,4H2,1-3H3

InChI Key

FDPCPKYCIKPULA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[bis(acetyloxy)methyl]benzoate typically involves the esterification of 4-hydroxymethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[bis(acetyloxy)methyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of an acid or base to yield 4-hydroxymethylbenzoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution.

Major Products Formed

    Hydrolysis: 4-Hydroxymethylbenzoic acid and acetic acid.

    Oxidation: Benzoic acid derivatives.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[bis(acetyloxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving ester hydrolysis and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-[bis(acetyloxy)methyl]benzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases catalyze the hydrolysis, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Ethyl benzoate : Lacks the para-substituted bis(acetyloxy)methyl group, leading to simpler metabolic pathways and lower molecular weight.

Ethyl 4-(dimethylamino)benzoate: Substituted with a dimethylamino group instead of bis(acetyloxy)methyl, enhancing reactivity in photopolymerization but reducing hydrolytic stability .

Ethyl 4-[(4-bromophenoxy)methyl]benzoate: Contains a bromophenoxy group, which increases molar mass and alters solubility profiles compared to acetyloxy derivatives .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Solubility Hydrolytic Stability (CES-mediated)
Ethyl 4-[bis(acetyloxy)methyl]benzoate* C₁₆H₁₈O₆ 306.3 Soluble in acetone, DMSO; poor in H₂O High (predicted)
Ethyl benzoate C₉H₁₀O₂ 150.2 Miscible in ethanol, poor in H₂O Moderate (CES-dependent)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.2 Soluble in polar solvents Low (rapid hydrolysis)
Ethyl 4-[(4-bromophenoxy)methyl]benzoate C₁₆H₁₅BrO₃ 335.2 Poor in H₂O; soluble in ethers Moderate

*Predicted values based on structural analogs.

Metabolic and Toxicological Considerations

  • CES Inhibition : The metabolism of simpler esters (e.g., methyl/ethyl benzoate) is significantly reduced by CES inhibitors like bis(p-nitrophenyl)phosphate, suggesting that this compound may require higher inhibitor concentrations due to its complex structure .
  • Cytotoxicity : Alkyl benzoates with larger substituents (e.g., C12-15 alkyl chains) exhibit lower cytotoxicity compared to short-chain derivatives, implying that the bis(acetyloxy)methyl group may reduce cellular toxicity .

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